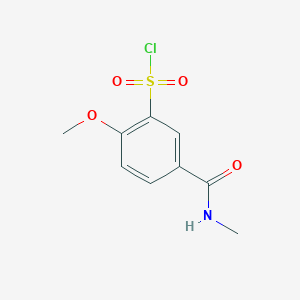
2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine, also known as CPYPA, is a novel compound that has drawn attention in the scientific community due to its potential therapeutic applications. The compound belongs to the family of pyrimidine derivatives, which have shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is involved in the synthesis of thymidine, which is required for DNA replication. Inhibition of DHFR leads to the depletion of thymidine, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound inhibits the activity of DHFR, which leads to the depletion of thymidine, resulting in cell death. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of drug-resistant cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Another advantage of this compound is its potential to treat drug-resistant cancer cells. However, one of the limitations of this compound is its multi-step synthesis process, which requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine. One of the directions is to further investigate the mechanism of action of this compound. Understanding the mechanism of action will help in identifying potential targets for the development of new drugs. Another direction is to investigate the potential of this compound in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound.
Synthesemethoden
The synthesis of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine was first reported by a group of researchers in 2015. The synthesis involves the reaction of 2-cyclopropyl-N,6-dimethylpyrimidin-4-amine with 3-bromo-1-pyrazine followed by the reaction with 3-azetidinone. The final product is obtained after purification through column chromatography. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has shown promising results in various scientific research applications. One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to be effective in treating drug-resistant cancer cells.
Eigenschaften
IUPAC Name |
2-cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-11-7-14(20-16(19-11)12-3-4-12)21(2)13-9-22(10-13)15-8-17-5-6-18-15/h5-8,12-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHPGMIZOMMDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N(C)C3CN(C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2879917.png)



![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2879922.png)
